BenchChemオンラインストアへようこそ!

21(R)-Hydroxy Montelukast

CYP3A4 phenotyping drug metabolism enzyme selectivity

21(R)-Hydroxy Montelukast (CAS 184763-26-6) is the R-configuration diastereomer of the benzylic 21-hydroxylated metabolite of montelukast, designated M5b in the primary literature. As a member of the montelukast oxidative metabolite family, it is formed exclusively via CYP3A4-catalyzed stereoselective 21-hydroxylation, while its S-enantiomer counterpart, 21(S)-Hydroxy Montelukast (M5a, CAS 184763-29-9), is co-produced as the alternative diastereomeric product.

Molecular Formula C35H36ClNO4S
Molecular Weight 602.19
CAS No. 184763-26-6; 184763-29-9
Cat. No. B2431102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21(R)-Hydroxy Montelukast
CAS184763-26-6; 184763-29-9
Molecular FormulaC35H36ClNO4S
Molecular Weight602.19
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1C(CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O
InChIInChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-8-28(29)31(38)20-32(42-22-35(16-17-35)21-33(39)40)25-7-5-6-23(18-25)10-14-27-15-12-24-11-13-26(36)19-30(24)37-27/h3-15,18-19,31-32,38,41H,16-17,20-22H2,1-2H3,(H,39,40)/b14-10+/t31-,32-/m1/s1
InChIKeyCHRNGXJVKOMERP-FPUIOERCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





21(R)-Hydroxy Montelukast (M5b, CAS 184763-26-6): Procurement-Grade Reference Standard for Stereospecific Montelukast Metabolism Studies


21(R)-Hydroxy Montelukast (CAS 184763-26-6) is the R-configuration diastereomer of the benzylic 21-hydroxylated metabolite of montelukast, designated M5b in the primary literature [1]. As a member of the montelukast oxidative metabolite family, it is formed exclusively via CYP3A4-catalyzed stereoselective 21-hydroxylation, while its S-enantiomer counterpart, 21(S)-Hydroxy Montelukast (M5a, CAS 184763-29-9), is co-produced as the alternative diastereomeric product [2]. With a molecular formula of C₃₅H₃₆ClNO₄S and molecular weight of 602.18 g/mol, this compound serves as a critical analytical reference standard for pharmacokinetic studies, CYP3A4 phenotyping assays, and regulatory ANDA impurity profiling of montelukast drug products [3].

Why 21(R)-Hydroxy Montelukast Cannot Be Substituted by 21(S)-Hydroxy Montelukast or the M5 Diastereomeric Mixture in Analytical and Pharmacological Studies


The two diastereomers of 21-hydroxy montelukast—M5a (21(S), CAS 184763-29-9) and M5b (21(R), CAS 184763-26-6)—exhibit differential relative abundance in human bile and are formed via a stereoselective CYP3A4-mediated oxidation [1]. An unresolved M5 mixture or the incorrect diastereomer cannot serve as a precise analytical reference because chiral LC-MS/MS quantification requires single-isomer standards to distinguish co-eluting diastereomers [2]. Furthermore, the CYP3A4-dependent formation pathway of these metabolites is the minor metabolic route for montelukast clearance (contributing approximately 16% of oxidative metabolism), meaning that any analytical method lacking stereochemical resolution will fail to detect CYP3A4-mediated drug-drug interaction signals that selectively alter M5a/M5b exposure without affecting parent drug or M6 pharmacokinetics [3].

21(R)-Hydroxy Montelukast (M5b): Quantified Differentiation Evidence Against Closest Analogs


CYP3A4-Exclusive vs. CYP2C9-Mediated Formation: M5b Pathway Enzyme Selectivity Compared to M6

The formation of 21(R)-Hydroxy Montelukast (M5b) is catalyzed exclusively by CYP3A4, whereas the 36-hydroxylation pathway producing M6 (1,2-diol metabolite) is mediated primarily by CYP2C9 and CYP2C8 [1]. Using five independent in vitro approaches including correlation analysis with selective P450 markers, chemical inhibition, and recombinant P450 panel screening, Chiba et al. (1997) demonstrated that M5b formation correlated with CYP3A4 marker activity (testosterone 6β-hydroxylase) at r² > 0.9 across 12 human liver microsome donors, while M6 formation showed no significant correlation with CYP3A4 markers [2]. This pathway divergence was confirmed by Filppula et al. (2011), who verified the central role of CYP3A4 in M5 formation using recombinant P450 panels [3].

CYP3A4 phenotyping drug metabolism enzyme selectivity montelukast oxidation

Pharmacological Antagonist Potency of M5 vs. Parent Montelukast in Isolated Human Bronchus

In isolated human small bronchi (internal diameter 0.5–2 mm), the 21-hydroxylated metabolite mixture M5 (comprising M5a and M5b) exhibited approximately fivefold lower antagonist potency than parent montelukast against LTD4-induced contraction [1]. Montelukast (MK) demonstrated a pA2 of 9.0 (n = 11) against LTD4, while the M6 metabolite showed similar potency to MK, and M5 was approximately fivefold less potent [2]. The study further established that small human bronchi exclusively express the CysLT1 receptor subtype, confirming that the observed pharmacological differences reflect genuine CysLT1 antagonist activity rather than off-target receptor contributions [3].

CysLT1 receptor antagonism human bronchus contractility pA2 montelukast metabolite pharmacology

In Vivo CYP3A4 Inhibition Selectively Suppresses M5a/M5b Exposure Without Affecting Parent Drug or M6 Pharmacokinetics

In a randomized crossover clinical study of 11 healthy subjects, the strong CYP3A4 inhibitor itraconazole (100 mg twice daily for 5 days, with 200 mg first dose) had no significant effect on the AUC or Cmax of montelukast parent drug or the M6 and M4 metabolites, but markedly reduced the AUC and Cmax of both M5a and M5b (P < 0.05) [1]. In contrast, the CYP2C8 inhibitor gemfibrozil increased montelukast AUC(0,∞) by 4.3-fold (P < 0.001), reduced M4 AUC and Cmax by more than 90% (P < 0.05), and paradoxically increased M5a and M5b exposure due to metabolic shunting (P < 0.05) [2]. This selective and opposing modulation of the 21-hydroxylation pathway provides a unique in vivo pharmacodynamic fingerprint that is exclusive to the M5 metabolite series [3].

drug-drug interaction CYP3A4 inhibition itraconazole M5a/M5b pharmacokinetics

Quantitative Contribution of CYP3A4 to Montelukast Oxidative Clearance: The M5 Pathway as a Minor but Selectively Actionable Route

At clinically relevant substrate concentrations (0.02 μM montelukast), CYP2C8 was estimated to account for approximately 72% of the total oxidative metabolism of montelukast, with CYP3A4 contributing only 16% and CYP2C9 contributing 12% [1]. Recombinant P450 experiments confirmed that CYP3A4 is the main catalyst of M5 formation, while CYP2C8 metabolized M6 at a 6-fold higher intrinsic clearance than CYP2C9 [2]. Cardoso et al. (2015) further demonstrated using a panel of 10 recombinant P450s that 21(R)-hydroxy montelukast formation was detectable exclusively with CYP3A4 at a substrate concentration of 0.02 μM, while 21(S)- and 25-hydroxymontelukast remained below the limit of quantification under the same conditions [3].

CYP2C8 dominance metabolic partitioning intrinsic clearance montelukast elimination

M5a vs. M5b Differential Abundance in Human Bile: Why Isomer-Specific Standards Are Mandatory

Balani et al. (1997) reported that among the 21-hydroxylated diastereomers identified in human bile, M5a was more abundant than M5b [1]. Chiral LC-MS/MS analyses confirmed that both M5 and M6 metabolites were formed in both diastereomeric forms, necessitating stereochemically resolved reference standards for accurate quantification [2]. The plasma levels of all hydroxylated metabolites (M5a, M5b, M6a, M6b) collectively accounted for less than 2% of total circulating radioactivity in both fed and fasted subjects [3]. This low systemic abundance, combined with differential diastereomer ratios, underscores the critical need for single-isomer standards of defined stereochemistry rather than unresolved mixtures.

chiral analysis diastereomer abundance biliary excretion LC-MS/MS quantification

21(R)-Hydroxy Montelukast: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


CYP3A4 Phenotyping and Drug-Drug Interaction Studies Using M5b as a Selective In Vitro Probe

Based on the exclusive CYP3A4-catalyzed formation of 21(R)-Hydroxy Montelukast (r² > 0.9 correlation with CYP3A4 marker activity) [1], this compound is the preferred reference standard for CYP3A4 activity phenotyping in human liver microsome and recombinant P450 assays. Unlike parent montelukast depletion methods, which reflect the composite activity of CYP2C8 (~72%), CYP3A4 (~16%), and CYP2C9 (~12%) [2], M5b formation rates provide a CYP3A4-selective readout. This is critical for in vitro CYP3A4 inhibition screening programs where co-inhibition of CYP2C8 would confound parent drug depletion endpoints [3].

ANDA Bioequivalence Study Support: Chiral Resolution of M5a/M5b Metabolites for CYP3A4 Drug Interaction Detection

The clinical evidence that itraconazole selectively reduces M5a/M5b AUC and Cmax without affecting parent montelukast or M6 exposure (P < 0.05) [1] demonstrates that M5 diastereomer monitoring is the sole analytical approach capable of detecting CYP3A4-mediated drug interactions in montelukast pharmacokinetic studies. For ANDA sponsors, employing a characterized 21(R)-Hydroxy Montelukast reference standard enables method validation for chiral LC-MS/MS assays that separately quantify each diastereomer, fulfilling regulatory expectations for comprehensive metabolite profiling [2].

Metabolic Shunting Assessment in CYP2C8 Polymorphism and Drug Interaction Investigations

The observation that CYP2C8 inhibition by gemfibrozil increases M5a/M5b exposure (P < 0.05) while suppressing the M6→M4 pathway by more than 90% [1] reveals a metabolic shunting phenomenon unique to the montelukast metabolic network. Researchers investigating CYP2C8 genetic polymorphisms or CYP2C8-mediated drug-drug interactions require 21(R)-Hydroxy Montelukast as a quantitative biomarker of this shunting effect, where increased M5b formation signals impaired CYP2C8-dependent elimination [2].

Pharmaceutical Reference Standard for Impurity Profiling and Forced Degradation Studies in Montelukast API Manufacturing

Given that M5a and M5b are established montelukast metabolites found in human bile with M5a being more abundant than M5b [1], regulatory guidelines for ANDA filings require impurity profiling that includes hydroxylated degradation products. 21(R)-Hydroxy Montelukast serves as a characterized reference marker for HPLC method development, method validation (AMV), and quality control (QC) applications in commercial montelukast production, where the compound is supplied with detailed characterization data compliant with regulatory guidelines [2].

Quote Request

Request a Quote for 21(R)-Hydroxy Montelukast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.